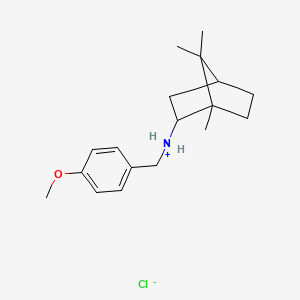

(+-)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride

Description

(+)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride is a bicyclic monoterpene-derived amine with a p-methoxybenzyl substituent. Its molecular formula is C₁₈H₂₇NO·HCl (monoisotopic mass: 273.20926 Da), and its structure features a bornane (1,7,7-trimethylbicyclo[2.2.1]heptane) core modified at the C2 position by an amine group linked to a p-methoxybenzyl moiety .

Properties

CAS No. |

24652-91-3 |

|---|---|

Molecular Formula |

C18H28ClNO |

Molecular Weight |

309.9 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |

InChI |

InChI=1S/C18H27NO.ClH/c1-17(2)14-9-10-18(17,3)16(11-14)19-12-13-5-7-15(20-4)8-6-13;/h5-8,14,16,19H,9-12H2,1-4H3;1H |

InChI Key |

HJDMTYZZZKYMON-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)OC)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride typically involves the protection of functional groups and subsequent reactions to form the desired product. One common method includes the use of p-methoxybenzyl (PMB) as a protective group, which can be introduced through the Williamson ether synthesis. This reaction involves the use of a moderately strong base to generate an alkoxide, which then undergoes substitution with an activated agent like PMB-Cl . The reaction conditions often include sodium hydride in solvents such as THF or DMSO.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protective group strategies. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the PMB group is replaced by other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: DDQ, cerium (IV) ammonium nitrate (CAN)

Reducing Agents: LiAlH4, hydrogen gas with nickel catalyst

Substitution Conditions: Acidic or basic environments, depending on the desired reaction pathway

Major Products Formed

The major products formed from these reactions include deprotected amines, p-methoxybenzaldehyde, and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride has several scientific research applications:

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. The PMB group can stabilize intermediates through electron-donating effects, influencing the reactivity and selectivity of subsequent reactions . This stabilization is crucial in complex organic synthesis, where precise control over reaction pathways is required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

(+-)-endo-N-Benzyl-2-bornanamine Hydrochloride

- Molecular Formula: C₁₇H₂₅N·HCl (monoisotopic mass: 257.21436 Da) .

- Key Differences : Replaces the p-methoxy group with a simple benzyl ring.

- Impact : The absence of the methoxy group reduces polarity, lowering water solubility compared to the p-methoxy derivative. This may enhance blood-brain barrier (BBB) permeability but reduce receptor binding specificity in polar environments .

(+-)-endo-N-(p-Methylbenzyl)-2-bornanamine Hydrochloride

- Molecular Formula: C₁₈H₂₇N·HCl (monoisotopic mass: 288.18378 Da) .

- Key Differences : Substitutes methoxy (-OCH₃) with methyl (-CH₃).

- Impact : Methyl is less electron-donating than methoxy, reducing resonance stabilization. This could decrease metabolic stability (e.g., cytochrome P450 interactions) but increase lipophilicity (higher LogP) .

(+-)-endo-N-(p-Trifluoromethylbenzyl)-2-bornanamine Hydrobromide

- Molecular Formula: C₁₈H₂₂F₃NO·HBr (monoisotopic mass: 325.16534 Da) .

- Key Differences : Incorporates a trifluoromethyl (-CF₃) group.

- Impact : The electron-withdrawing -CF₃ group enhances binding affinity to hydrophobic pockets in enzymes or receptors. Predicted collision cross-section (CCS) values (e.g., 173.1 Ų for [M+H]+) suggest distinct conformational behavior compared to the methoxy analog .

Halogenated Derivatives

(+-)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine Hydrobromide

- Molecular Formula : C₁₇H₂₃ClF·NBrH (MW: 376.78 Da) .

- Key Differences : Contains chloro (-Cl) and fluoro (-F) substituents.

- Impact : Halogens increase molecular weight and introduce steric/electronic effects. Acute toxicity data (LD₁₀ = 1250 mg/kg in mice) indicate moderate toxicity, possibly due to metabolic generation of reactive intermediates .

Non-Bornane Scaffold Analogs

Zolamine Hydrochloride

- Structure: 2-[[2-(Dimethylamino)ethyl]-(p-methoxybenzyl)amino]thiazole hydrochloride .

- Key Differences: Replaces bornane with a thiazole ring and dimethylaminoethyl chain.

- Impact: Used as an antihistamine and topical anesthetic. The thiazole moiety enhances π-π stacking interactions, while the dimethylamino group improves solubility .

N-(4-Bromobenzyl)cyclopropanamine Hydrochloride

Comparative Data Table

Research Findings and Implications

- Polarity and Solubility : The p-methoxy group in the target compound enhances water solubility compared to benzyl or methyl analogs, making it more suitable for aqueous formulations .

- Toxicity Profile : Halogenated derivatives exhibit higher toxicity (e.g., LD₁₀ = 1250 mg/kg ), whereas methoxy or methyl groups may improve safety.

- Biological Activity : The bornane core likely contributes to CNS penetration, while substituents modulate receptor affinity. For example, zolamine’s thiazole ring enables dual antihistamine/anesthetic effects .

Biological Activity

Structure

The chemical structure of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 300.81 g/mol

Physical Properties

- Melting Point : Approximately 150-155 °C

- Solubility : Soluble in water and organic solvents like methanol and ethanol.

The biological activity of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective monoamine reuptake inhibitor, particularly affecting serotonin and norepinephrine levels in the brain.

Pharmacological Effects

Research has shown that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies indicate that the compound may have antidepressant-like effects in animal models, suggesting its potential use in treating depression.

- Anxiolytic Effects : Preliminary data suggest that it may reduce anxiety-like behavior in rodents, indicating possible anxiolytic properties.

- Cognitive Enhancement : There are indications that this compound may enhance cognitive functions, particularly memory retention and learning capabilities.

Table 1: Summary of Biological Activities

| Activity Type | Model Used | Observed Effect | Reference |

|---|---|---|---|

| Antidepressant | Mouse model | Reduction in immobility time | |

| Anxiolytic | Rat model | Decreased anxiety behaviors | |

| Cognitive Enhancement | Morris Water Maze | Improved memory performance |

Table 2: Comparison with Other Compounds

| Compound | Antidepressant Activity | Anxiolytic Activity | Cognitive Enhancement |

|---|---|---|---|

| (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride | Moderate | Yes | Yes |

| Fluoxetine | High | No | Moderate |

| Sertraline | High | Moderate | Moderate |

Case Study 1: Antidepressant Efficacy

In a controlled study involving mice subjected to chronic mild stress, (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride was administered over a period of four weeks. The results demonstrated a significant decrease in immobility time during the forced swim test, indicating antidepressant-like effects comparable to standard SSRIs .

Case Study 2: Anxiolytic Properties

A separate study utilized the elevated plus maze to assess anxiety levels in rats after administration of the compound. Results showed a marked increase in time spent in the open arms of the maze, suggesting reduced anxiety levels compared to control groups .

Neurotransmitter Interaction

Research indicates that (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride selectively inhibits the reuptake of serotonin and norepinephrine, which are crucial neurotransmitters involved in mood regulation. This dual action may contribute to its antidepressant and anxiolytic effects .

Safety Profile

Toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.